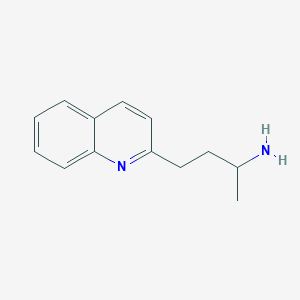
4-(Quinolin-2-yl)butan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Quinolin-2-yl)butan-2-amine is a compound that features a quinoline ring attached to a butan-2-amine chain. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is known for its wide range of biological activities and is a core structure in many pharmacologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-2-yl)butan-2-amine typically involves the formation of the quinoline ring followed by the attachment of the butan-2-amine chain. One common method involves the Skraup synthesis, which uses aniline, glycerol, and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The quinoline ring can then be functionalized to introduce the butan-2-amine moiety through various substitution reactions.
Industrial Production Methods: Industrial production methods for quinoline derivatives often involve catalytic processes and green chemistry approaches to minimize environmental impact. Transition metal-catalyzed reactions and the use of ionic liquids as solvents are some of the methods employed to enhance yield and reduce waste .
化学反応の分析
Types of Reactions: 4-(Quinolin-2-yl)butan-2-amine can undergo several types of chemical reactions, including:
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .
科学的研究の応用
4-(Quinolin-2-yl)butan-2-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(Quinolin-2-yl)butan-2-amine involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases . These interactions lead to the compound’s observed biological activities, including antimicrobial and anticancer effects .
類似化合物との比較
Quinoline: The parent compound, known for its wide range of biological activities.
2-Aminoquinoline: Similar structure with an amino group at the 2-position, used in antimalarial drugs.
4-Aminoquinoline: Known for its antimalarial properties, used in drugs like chloroquine.
Uniqueness: 4-(Quinolin-2-yl)butan-2-amine is unique due to the presence of the butan-2-amine chain, which can enhance its solubility and bioavailability compared to other quinoline derivatives. This structural modification can also lead to different biological activities and potential therapeutic applications .
特性
分子式 |
C13H16N2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
4-quinolin-2-ylbutan-2-amine |
InChI |
InChI=1S/C13H16N2/c1-10(14)6-8-12-9-7-11-4-2-3-5-13(11)15-12/h2-5,7,9-10H,6,8,14H2,1H3 |
InChIキー |
YXMDYKHOWJEVBM-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=NC2=CC=CC=C2C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


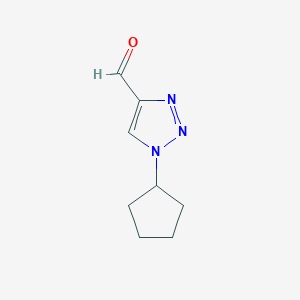
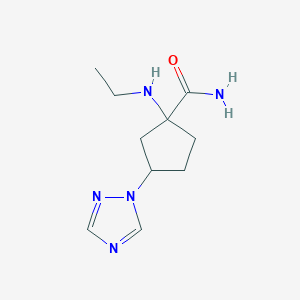
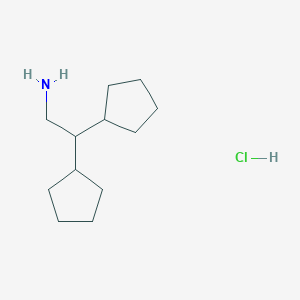
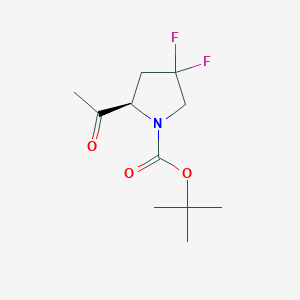
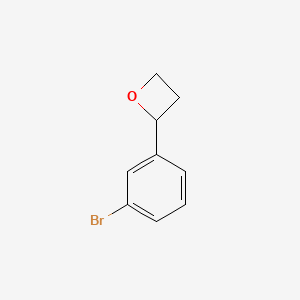



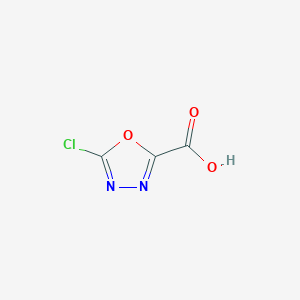


![1-Fluoro-2-(naphthalene-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13564948.png)


